N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide
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Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related pyrazole derivatives and their structural analysis provide a foundation for exploring the potential applications of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide". For instance, the synthesis and structure-activity relationship studies of 5-(biphenyl-4-ylmethyl)pyrazoles as potent angiotensin II antagonists demonstrate the methodologies for synthesizing complex pyrazole derivatives with significant biological activities (Almansa et al., 1997). Similarly, the reaction of carbenoids with chromone-2-carboxylic esters shows the versatility of pyrazole derivatives in organic synthesis and the potential for creating novel ring systems (Dicker et al., 1984).
Biological Activities and Applications
The biological activities of pyrazole derivatives are of significant interest due to their potential therapeutic applications. The in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines highlights the antimicrobial potential of such compounds (Rani et al., 2015). Moreover, the synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents illustrate the broad spectrum of pharmacological activities that can be targeted through structural modifications of pyrazole derivatives (Küçükgüzel et al., 2013).
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-24-21(17-9-10-17)14-18(23-24)15-25(16-19-6-5-12-27-19)22(26)11-13-28-20-7-3-2-4-8-20/h2-8,12,14,17H,9-11,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDVADYXPUTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CCSC3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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